molecular formula C18H20N2O7 B14956375 3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid

3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid

Cat. No.: B14956375
M. Wt: 376.4 g/mol
InChI Key: NTEWGLXRBFBJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. The chromen-2-one moiety is known for its diverse biological activities and is commonly found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects . Additionally, the compound can modulate reactive oxygen species levels, contributing to its antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid stands out due to its specific combination of functional groups, which confer unique biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

3-[[2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C18H20N2O7/c1-10-11(2)18(25)27-14-7-12(3-4-13(10)14)26-9-16(22)20-8-15(21)19-6-5-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

NTEWGLXRBFBJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.